benzenesulfonic acid;4-[(2S)-4-(2-phenylethyl)morpholin-2-yl]phenol
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Overview
Description
Benzenesulfonic acid;4-[(2S)-4-(2-phenylethyl)morpholin-2-yl]phenol is a complex organic compound with the molecular formula C24H27NO5S. This compound is characterized by the presence of a benzenesulfonic acid group and a morpholine ring substituted with a phenylethyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid;4-[(2S)-4-(2-phenylethyl)morpholin-2-yl]phenol typically involves multiple steps. One common method is the sulfonation of benzene using concentrated sulfuric acid to produce benzenesulfonic acid . The morpholine ring is then introduced through a series of reactions involving the appropriate reagents and conditions to ensure the correct stereochemistry of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes followed by purification steps to isolate the desired product. The use of advanced techniques such as chromatography and crystallization ensures high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid;4-[(2S)-4-(2-phenylethyl)morpholin-2-yl]phenol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonic acid group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride.
Solvents: Water, ethanol, and other polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Benzenesulfonic acid;4-[(2S)-4-(2-phenylethyl)morpholin-2-yl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems and as a tool in biochemical assays.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzenesulfonic acid;4-[(2S)-4-(2-phenylethyl)morpholin-2-yl]phenol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: A simpler aromatic sulfonic acid with similar chemical properties.
Morpholine derivatives: Compounds containing the morpholine ring, often used in pharmaceuticals and agrochemicals.
Uniqueness
Benzenesulfonic acid;4-[(2S)-4-(2-phenylethyl)morpholin-2-yl]phenol is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
920799-93-5 |
---|---|
Molecular Formula |
C24H27NO5S |
Molecular Weight |
441.5 g/mol |
IUPAC Name |
benzenesulfonic acid;4-[(2S)-4-(2-phenylethyl)morpholin-2-yl]phenol |
InChI |
InChI=1S/C18H21NO2.C6H6O3S/c20-17-8-6-16(7-9-17)18-14-19(12-13-21-18)11-10-15-4-2-1-3-5-15;7-10(8,9)6-4-2-1-3-5-6/h1-9,18,20H,10-14H2;1-5H,(H,7,8,9)/t18-;/m1./s1 |
InChI Key |
JPXBLNPAOOPFCY-GMUIIQOCSA-N |
Isomeric SMILES |
C1CO[C@H](CN1CCC2=CC=CC=C2)C3=CC=C(C=C3)O.C1=CC=C(C=C1)S(=O)(=O)O |
Canonical SMILES |
C1COC(CN1CCC2=CC=CC=C2)C3=CC=C(C=C3)O.C1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
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